
tert-butyl 4-(4-hydroxyphenyl)-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-hydroxyphenyl)-1H-pyrazole-1-carboxylate is an organic compound that features a pyrazole ring substituted with a tert-butyl ester group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-hydroxyphenyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 4-hydroxyphenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-hydroxyphenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)-1H-pyrazole-1-carboxylate.
Reduction: Formation of 4-(4-hydroxyphenyl)-1H-pyrazoline-1-carboxylate.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
Tert-butyl 4-(4-hydroxyphenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-hydroxyphenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group and phenolic structure.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: A compound with antioxidant properties and similar hydroxyphenyl structure.
Uniqueness
Tert-butyl 4-(4-hydroxyphenyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
tert-butyl 4-(4-hydroxyphenyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-9-11(8-15-16)10-4-6-12(17)7-5-10/h4-9,17H,1-3H3 |
Clé InChI |
CIRRQTNDVROWFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


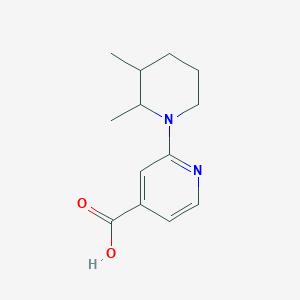
![[1-(3-Aminophenyl)cyclopropyl]methanol](/img/structure/B13489741.png)
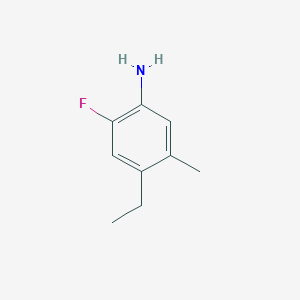

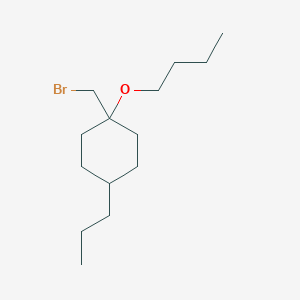
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
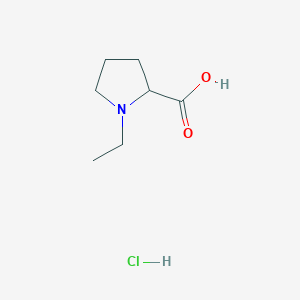
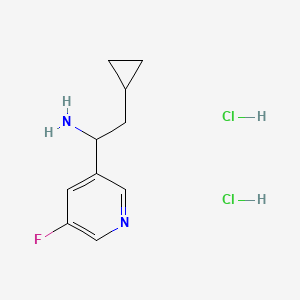
![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)


